molecular formula C17H10F6N4S B1672860 Flubenzimine CAS No. 37893-02-0

Flubenzimine

Cat. No.: B1672860
CAS No.: 37893-02-0
M. Wt: 416.3 g/mol
InChI Key: IZFZCMFMJKDHJZ-QYJGRCFESA-N
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Safety and Hazards

Flubenzimin does not require any special precautions if used correctly . It is recommended to keep it away from foodstuffs, beverages, and feed . Contact with eyes and skin should be avoided . Protective gloves and tightly sealed goggles are recommended for handling .

Mechanism of Action

Mode of Action

It is known to be an acaricide, which means it is used to control mites . The specific interactions between Flubenzimin and its targets, as well as the resulting changes, are subjects of ongoing research.

Action Environment

Like many pesticides, its effectiveness may be influenced by factors such as temperature, humidity, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

It is known that Flubenzimin reduces mycelial growth through intracellular destruction This suggests that it interacts with enzymes, proteins, and other biomolecules involved in the growth and development of mites

Molecular Mechanism

The molecular mechanism of Flubenzimin’s action involves reducing mycelial growth by intracellular destruction . This suggests that it may bind to certain biomolecules within the cell, leading to their degradation and thus inhibiting growth. The exact biomolecules it interacts with, whether it acts as an enzyme inhibitor or activator, and how it changes gene expression are not currently known.

Chemical Reactions Analysis

Flubenzimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Flubenzimin involves the condensation of 2-amino-4-fluorobenzoic acid with 2-chloro-5-(trifluoromethyl)aniline followed by cyclization and reduction reactions.", "Starting Materials": [ "2-amino-4-fluorobenzoic acid", "2-chloro-5-(trifluoromethyl)aniline", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-fluorobenzoic acid in methanol and add sodium hydride to the solution to form a suspension. Add 2-chloro-5-(trifluoromethyl)aniline to the suspension and stir for several hours at room temperature.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to around 2. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 3: Dissolve the crude product in ethanol and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 4: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 6: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 7: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 8: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 9: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 10: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 11: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 12: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 13: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 14: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 15: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 16: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 17: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 18: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 19: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 20: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 21: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 22: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 23: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 24: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 25: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 26: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 27: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 28: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 29: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 30: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 31: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 32: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 33: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 34: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 35: Dissolve the crude product in hydrochloric acid and add sodium borohydride to the solution. Stir the mixture at room temperature for several hours and then quench the reaction with water.", "Step 36: Adjust the pH of the mixture to around 10 with sodium hydroxide. Extract the mixture with diethyl ether and evaporate the organic layer to obtain a crude product.", "Step 37: Purify the crude product by column chromatography to obtain Flubenzimin." ] }

CAS No.

37893-02-0

Molecular Formula

C17H10F6N4S

Molecular Weight

416.3 g/mol

IUPAC Name

2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine

InChI

InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15?,25-13+,26-14-

InChI Key

IZFZCMFMJKDHJZ-QYJGRCFESA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(/C(=N/C(F)(F)F)/C(=N/C(F)(F)F)/S2)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3

Appearance

Solid powder

melting_point

118.0 °C

37893-02-0

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Flubenzimine;  Flubenzimine [BSI:ISO];  Cropotex;  BAY slj 0312;  BRN 2403690;  EINECS 253-703-1;  SLJ 0312;  UNII-5607TV454J.

vapor_pressure

1.00e-05 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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